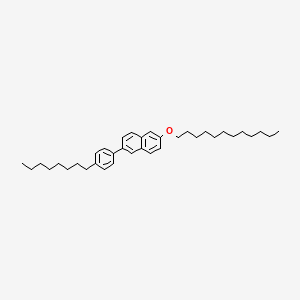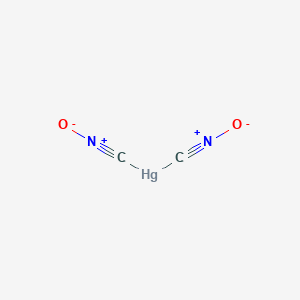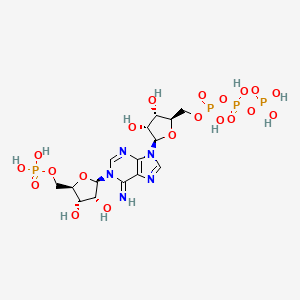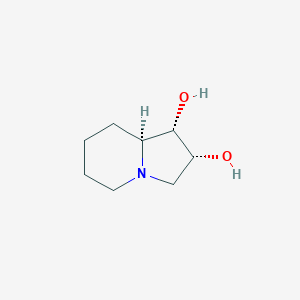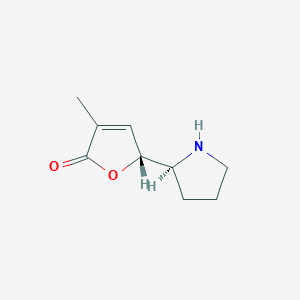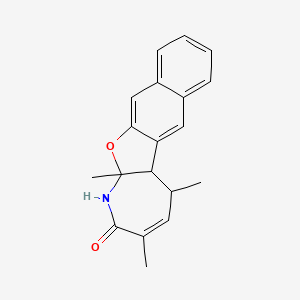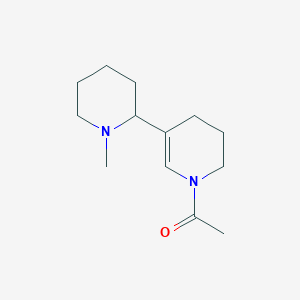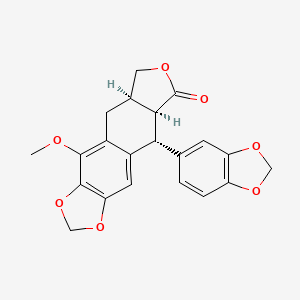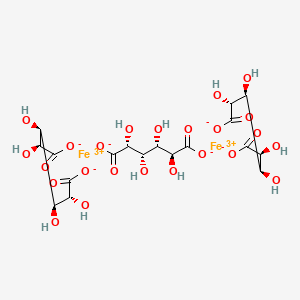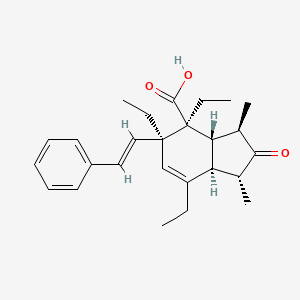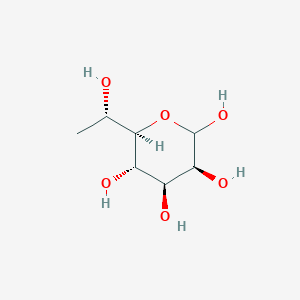
(6S)-6-C-methyl-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-C-methyl-D-mannopyranose is a deoxyheptose that is L-glycero-D-manno-heptopyranose in which the 7-hydroxy group is substituted by hydrogen. It derives from a D-mannopyranose.
Scientific Research Applications
Synthesis and Characterization of Mannopyranoside Derivatives
- Mannopyranoside derivatives have been synthesized through various methods, highlighting the molecule's utility in creating complex oligosaccharides and polysaccharides with specific structural features. For instance, a study employed methyl 2,4-di-O-benzoyl-α-D-mannopyranoside to synthesize a 3,6-branched mannopentaoside bearing one terminal D-[1-13C]mannopyranose residue, indicating the potential for isotopically labeled compounds in research and medical applications (Abronina et al., 2005).
Antimicrobial Activity
- Mannopyranoside esters have shown promise as antimicrobial agents, with specific derivatives exhibiting significant antifungal properties. This suggests the potential for developing new antimicrobial compounds based on mannopyranoside structures, contributing to the fight against resistant pathogens (Matin et al., 2020).
Polymer Science
- The molecule has been utilized in the synthesis of hyperbranched polysaccharides through the thermally induced cationic polymerization of 1,6-anhydro-β-D-mannopyranose. These hyperbranched polysaccharides have controlled molecular weights and exhibit properties suitable for various applications, including as biocompatible materials (Satoh et al., 2003).
Antiviral Research
- Research into mannopyranoside derivatives has extended into antiviral and antimicrobial efficacy, with specific focus on synthesizing new derivatives and evaluating their potential as antimicrobial agents. This includes computational studies to assess their activity, highlighting the molecule's relevance in developing therapeutics (Yasmin et al., 2021).
Structural Studies and Material Science
- Mannopyranoside derivatives have also been explored for their structural characteristics and potential applications in material science. For example, the synthesis and characterization of various mannopyranoside ethers provide insights into their conformations and chromatographic properties, which are vital for their application in creating novel materials with specific properties (Toth et al., 2003).
Properties
Molecular Formula |
C7H14O6 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-6-[(1S)-1-hydroxyethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C7H14O6/c1-2(8)6-4(10)3(9)5(11)7(12)13-6/h2-12H,1H3/t2-,3-,4-,5-,6+,7?/m0/s1 |
InChI Key |
PZODEECXPHBZCU-OLLRPPRZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
Canonical SMILES |
CC(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2R,6S,9R,12R,13R,15R,17S,18R,19R,20R)-19-acetyloxy-17-(furan-3-yl)-8,8,12,18-tetramethyl-4,11-dioxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-20-yl] acetate](/img/structure/B1245864.png)
